2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE
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Overview
Description
2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE is a complex organic compound featuring multiple bromine atoms and pyridyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, including the formation of intermediate compounds. The process may involve the use of brominated pyridines and pyrimidines, followed by coupling reactions to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups within the compound.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The bromine atoms and pyridyl groups may facilitate binding to proteins or enzymes, affecting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-Amino-5-bromopyridine: A brominated aromatic amine used in labeling and synthesis of other compounds.
5-Bromopyridine-3-boronic acid: Used in cross-coupling reactions and synthesis of complex molecules.
2-Amino-5-bromo-3-methylpyridine: Another brominated pyridine derivative with applications in organic synthesis.
Uniqueness: The uniqueness of 2-[5-BROMO-3-{2-[(5-BROMO-2-PYRIDYL)AMINO]-2-OXOETHYL}-2,6-DIOXO-3,6-DIHYDRO-1(2H)-PYRIMIDINYL]-N~1~-(5-BROMO-2-PYRIDYL)ACETAMIDE lies in its complex structure, which allows for diverse chemical modifications and applications. Its multiple bromine atoms and pyridyl groups provide unique reactivity and binding properties compared to simpler compounds.
Properties
Molecular Formula |
C18H13Br3N6O4 |
---|---|
Molecular Weight |
617g/mol |
IUPAC Name |
2-[5-bromo-3-[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl]-2,4-dioxopyrimidin-1-yl]-N-(5-bromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C18H13Br3N6O4/c19-10-1-3-13(22-5-10)24-15(28)8-26-7-12(21)17(30)27(18(26)31)9-16(29)25-14-4-2-11(20)6-23-14/h1-7H,8-9H2,(H,22,24,28)(H,23,25,29) |
InChI Key |
OZOXMNBOOWFCLC-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1Br)NC(=O)CN2C=C(C(=O)N(C2=O)CC(=O)NC3=NC=C(C=C3)Br)Br |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)CN2C=C(C(=O)N(C2=O)CC(=O)NC3=NC=C(C=C3)Br)Br |
Origin of Product |
United States |
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